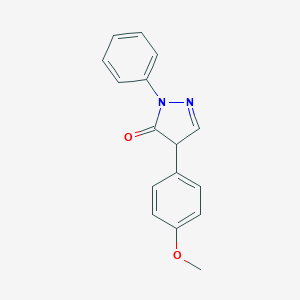
4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as MPDP or MDP and has been studied for its effects on the central nervous system.
作用机制
The exact mechanism of action of 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not well understood. However, studies have suggested that MDP may act as a dopamine receptor agonist, which could explain its potential neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that MDP may have a range of biochemical and physiological effects. For example, MDP has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. Additionally, MDP has been found to reduce inflammation and improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, MDP has been shown to have low toxicity in animal studies. However, one limitation of using MDP in lab experiments is that its mechanism of action is not well understood, which could make it difficult to interpret results.
未来方向
There are several future directions for research on 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is to further investigate its potential use as a neuroprotective agent for the treatment of neurological disorders. Additionally, more research is needed to understand the exact mechanism of action of MDP and how it interacts with the dopamine receptor. Finally, studies could investigate the potential use of MDP as an analgesic or anti-inflammatory agent.
合成方法
The synthesis of 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and acetophenone under reflux conditions. The reaction yields a yellow crystalline solid that can be purified through recrystallization.
科学研究应用
Research on 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has shown that it has potential therapeutic properties. Studies have suggested that MDP may have neuroprotective effects and could be used to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, MDP has been studied for its potential use as an analgesic and anti-inflammatory agent.
属性
产品名称 |
4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-17-18(16(15)19)13-5-3-2-4-6-13/h2-11,15H,1H3 |
InChI 键 |
OGOKWFYRDLILPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303187.png)


![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-[2-(2,3,5,6-tetrafluoro-4-{2-[(2-thienylcarbonyl)amino]phenoxy}phenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B303198.png)

![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)